molecular formula C12H6Br2O B157981 2,8-Dibromodibenzofuran CAS No. 10016-52-1

2,8-Dibromodibenzofuran

Cat. No. B157981
Key on ui cas rn: 10016-52-1
M. Wt: 325.98 g/mol
InChI Key: UFCZRCPQBWIXTR-UHFFFAOYSA-N
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Patent
US09425408B2

Procedure details

A mixture of carbazole (1.15 g, 6.87 mmol), 2,8-dibromodibenzo[b,d]furan (4.48 g, 13.74 mmol), copper powder (0.30 g, 4.58 mmol), potassium carbonate (3.80 g, 27.50 mmol), 18-crown-6 (0.61 g, 2.29 mmol), and 1,2-dichlorobenzene (50 mL) was degassed with bubbling argon for 45 min at 50° C. The reaction mixture was then heated to 200° C. and was stirred overnight (45 hours), maintaining an argon atmosphere. Production of decoupled material was shown by LCMS and the reaction was cooled to room temperature. The mixture was filtered, and the filtrate was dried. The copper was removed by a short silica gel plug with dichloromethane as the eluent, and the product was purified by silica gel column chromatography with toluene in hexanes as the eluent. The product fractions were then dried and the product was collected to yield Compound 12 (0.861 g, 30%). Confirmed by LCMS (APCI): calculated for C24H14BrNO (M+H): 412. Found: 412.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Br[C:15]1[CH:28]=[CH:27][C:18]2[O:19][C:20]3[CH:25]=[CH:24][C:23]([Br:26])=[CH:22][C:21]=3[C:17]=2[CH:16]=1.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1>[Cu].ClC1C=CC=CC=1Cl>[Br:26][C:23]1[CH:24]=[CH:25][C:20]2[O:19][C:18]3[CH:27]=[CH:28][C:15]([N:12]4[C:11]5[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=5[C:5]5[C:13]4=[CH:1][CH:2]=[CH:3][CH:4]=5)=[CH:16][C:17]=3[C:21]=2[CH:22]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
4.48 g
Type
reactant
Smiles
BrC1=CC2=C(OC3=C2C=C(C=C3)Br)C=C1
Name
Quantity
3.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.61 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
copper
Quantity
0.3 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
was stirred overnight (45 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with bubbling argon for 45 min at 50° C
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an argon atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was dried
CUSTOM
Type
CUSTOM
Details
The copper was removed by a short silica gel plug with dichloromethane as the eluent
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel column chromatography with toluene in hexanes as the eluent
CUSTOM
Type
CUSTOM
Details
The product fractions were then dried
CUSTOM
Type
CUSTOM
Details
the product was collected

Outcomes

Product
Details
Reaction Time
45 h
Name
Type
product
Smiles
BrC=1C=CC2=C(C3=C(O2)C=CC(=C3)N3C2=CC=CC=C2C=2C=CC=CC32)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.861 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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